1-(2,6-Dihydroxycyclohexyl)ethan-1-one
Description
1-(2,6-Dihydroxycyclohexyl)ethan-1-one is a cyclohexane derivative featuring hydroxyl groups at the 2- and 6-positions and an acetyl group at the 1-position. The cyclohexyl backbone distinguishes it from phenyl-based analogs, influencing properties like solubility, acidity, and reactivity due to the absence of aromatic conjugation .
Properties
CAS No. |
70433-50-0 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
1-(2,6-dihydroxycyclohexyl)ethanone |
InChI |
InChI=1S/C8H14O3/c1-5(9)8-6(10)3-2-4-7(8)11/h6-8,10-11H,2-4H2,1H3 |
InChI Key |
PSHSTSCQHLHSNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C(CCCC1O)O |
Origin of Product |
United States |
Preparation Methods
Summary Table of Preparation Methods
| Preparation Method | Starting Material | Catalyst/Agent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Catalytic hydrogenation & hydroxylation | 1,4-Cyclohexanedione | Pd/C, H2 gas | Controlled temp & pressure | Moderate | Selective hydroxylation at 2,6 positions |
| Oxidative hydroxylation | Cyclohexanone | H2O2, peracids, or metal catalysts | Continuous flow, optimized temp | High | Industrial scale, requires purification |
| HF supported on silica gel (green method) | Aryl esters (analogous) | HF-SiO2 | 55°C, solvent-free, 4 hours | ~60 (analogous) | Green chemistry, solvent-free |
Analytical and Characterization Data
The synthesized 1-(2,6-Dihydroxycyclohexyl)ethan-1-one is typically characterized by:
Nuclear Magnetic Resonance (NMR) Spectroscopy :
- ^1H NMR shows signals corresponding to cyclohexane ring protons, hydroxyl protons, and the ethanone methyl group.
- ^13C NMR confirms the presence of carbonyl carbon and hydroxylated carbons.
-
- Characteristic absorption bands for hydroxyl groups (broad O–H stretch around 3200–3500 cm⁻¹) and carbonyl group (sharp C=O stretch near 1700 cm⁻¹).
-
- Molecular ion peak consistent with molecular formula C8H14O3.
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Dihydroxycyclohexyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products:
Oxidation: Cyclohexane-1,2,6-trione or cyclohexane-1,2,6-tricarboxylic acid.
Reduction: 1-(2,6-Dihydroxycyclohexyl)ethanol.
Substitution: 1-(2,6-Dialkoxycyclohexyl)ethan-1-one or 1-(2,6-Diacetoxycyclohexyl)ethan-1-one.
Scientific Research Applications
1-(2,6-Dihydroxycyclohexyl)ethan-1-one is an organic compound with the molecular formula . It features a cyclohexane ring with hydroxyl groups at the 2 and 6 positions and an ethanone group at the 1 position.
Scientific Research Applications
1-(2,6-Dihydroxycyclohexyl)ethan-1-one is a versatile compound with applications spanning chemistry, biology, medicine, and industry.
Chemistry
- Intermediate in Synthesis It serves as a building block in creating complex organic molecules and polymers.
- Reactions It can undergo oxidation, reduction, and substitution reactions. The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate () or chromium trioxide (). The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride () or lithium aluminum hydride (). The hydroxyl groups can also participate in nucleophilic substitution reactions, forming ethers or esters when reacted with alkyl halides or acyl chlorides.
Biology
- Enzyme Inhibition It is investigated for its potential to inhibit enzymes. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.
- Ligand in Biochemical Assays It is used as a ligand in biochemical assays. The ethanone group may interact with nucleophilic residues in proteins, leading to covalent modifications. These interactions can modulate biochemical pathways and cellular processes.
Medicine
- Therapeutic Potential It is explored for its potential in treating diseases due to its bioactive properties.
Industry
- Specialty Chemicals It is utilized in the production of specialty chemicals.
- Pharmaceuticals It serves as a precursor in the manufacture of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2,6-Dihydroxycyclohexyl)ethan-1-one involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ethanone group may interact with nucleophilic residues in proteins, leading to covalent modifications. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Reactivity : The absence of aromaticity in 1-(2,6-dihydroxycyclohexyl)ethan-1-one reduces its susceptibility to electrophilic substitution compared to phenyl analogs. However, hydroxyl groups enable hydrogen bonding, making it a candidate for metal chelation or catalysis.
- Industrial Relevance : Compounds with fluorine or methyl groups (e.g., ) highlight the role of substituents in optimizing physical properties for specific applications, such as agrochemicals or fragrances.
Biological Activity
1-(2,6-Dihydroxycyclohexyl)ethan-1-one is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
1-(2,6-Dihydroxycyclohexyl)ethan-1-one is characterized by a cyclohexane ring with two hydroxyl groups at the 2 and 6 positions. This structure contributes to its reactivity and interaction with biological molecules.
Antioxidant Activity
Research indicates that 1-(2,6-Dihydroxycyclohexyl)ethan-1-one exhibits significant antioxidant properties. In vitro studies demonstrate its ability to scavenge free radicals, thereby reducing oxidative stress in cellular systems. The compound's antioxidant capacity was evaluated using various assays, including the CUPRAC (cupric ion reducing antioxidant capacity) assay, which showed notable results.
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on key enzymes associated with various diseases. Notably:
- Acetylcholinesterase (AChE) : It has demonstrated competitive inhibition against AChE, a critical enzyme in the treatment of Alzheimer's disease. The Ki values for inhibition are reported in the nanomolar range, indicating potent activity.
- Carbonic Anhydrases (CAs) : Studies show that 1-(2,6-Dihydroxycyclohexyl)ethan-1-one may inhibit carbonic anhydrases, which are important for maintaining acid-base balance in tissues.
Anti-inflammatory Effects
The compound has been shown to reduce the release of pro-inflammatory cytokines such as interleukin-6 (IL-6). This effect was particularly pronounced in K562 cells, where treatment resulted in a significant decrease in IL-6 levels by approximately 40% after exposure to the compound.
Apoptotic Induction
In cellular assays, 1-(2,6-Dihydroxycyclohexyl)ethan-1-one induced apoptosis in cancer cell lines. The mechanism involves increased reactive oxygen species (ROS) generation, leading to mitochondrial dysfunction and activation of caspases. Specifically, caspase activities were significantly elevated after treatment with the compound, suggesting its potential as an anticancer agent.
Case Studies and Experimental Data
Several studies have investigated the biological effects of 1-(2,6-Dihydroxycyclohexyl)ethan-1-one:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
